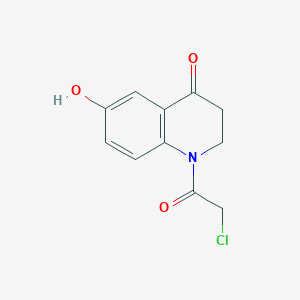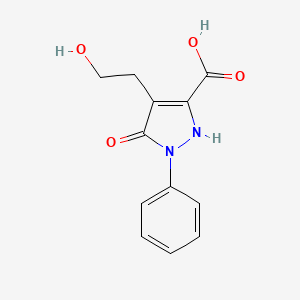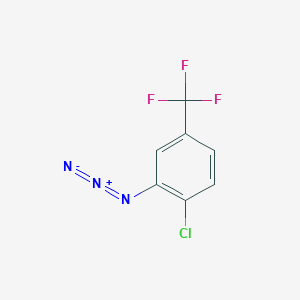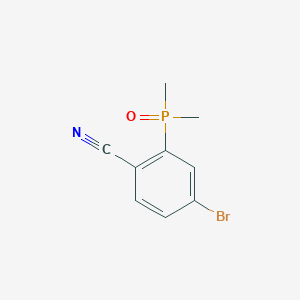
1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
Chloroacetyl chloride, a component of this compound, is known to react with water and other protic compounds such as amines, alcohols, generating hydrochloric acid .Physical and Chemical Properties Analysis
Chloroacetyl chloride is a colorless to light yellow liquid. It has a molar mass of 112.94 g/mol, a density of 1.42 g/mL, and it reacts with water .Applications De Recherche Scientifique
Synthesis and Characterization Techniques
The scientific research surrounding 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole primarily focuses on its synthesis and applications in various fields, excluding its use or effects as a drug. Research has demonstrated various synthetic methodologies and characterizations of related pyrazole derivatives.
Microwave-Assisted Synthesis : The SiO2-H2SO4 catalyzed, microwave-assisted cyclization cum acetylation of 2-propenones under solvent-free conditions has been utilized to synthesize 1N-acetyl pyrazoles, including 3-phenyl-(5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl)ethanones. This method shows an efficient yield greater than 80% and provides a green chemistry approach by avoiding solvents (Thirunarayanan & Sekar, 2014).
Cross-Coupling Reactions : The versatility of 1-phenyl-1H-pyrazol-3-ol as a synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives through Pd-catalyzed cross-coupling reactions demonstrates the compound's utility in synthesizing (het)aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).
Molecular Docking and Antimicrobial Activity : A study on a novel pyrazole derivative optimized using density functional theory (DFT) showed potential antimicrobial activity through molecular docking studies. This suggests that pyrazole derivatives could have significant applications in developing new antimicrobial agents (Sivakumar et al., 2020).
Solvent-Free One-Pot Synthesis : Another research demonstrated the solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1N-acetyl pyrazoles, further emphasizing the compound's relevance in green synthetic chemistry (Thirunarayanan & Sekar, 2016).
Crystallographic Studies : The crystallographic analysis of pyrazole derivatives, such as 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol, offers deep insights into the compound's structural properties, which are crucial for understanding its potential applications in material science and molecular engineering (Kansız et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCJUMGCXOOIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)



![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)


![6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B2965612.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)
![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)
